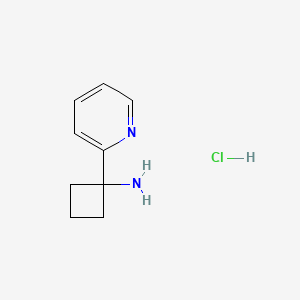
1-(Pyridin-2-yl)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of cyclobutanamine, where the amine group is substituted with a pyridin-2-yl group.
Métodos De Preparación
The synthesis of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanamine ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the formation of secondary or tertiary amines.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)cyclobutanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine derivatives: These compounds share the cyclobutanamine core structure but differ in the substituents attached to the amine group.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups attached to it.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are known for their biological activities.
The uniqueness of this compound lies in its combination of the cyclobutanamine and pyridine moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-pyridin-2-ylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6,10H2;1H |
Clave InChI |
FGSKUHLUSMCKDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=CC=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




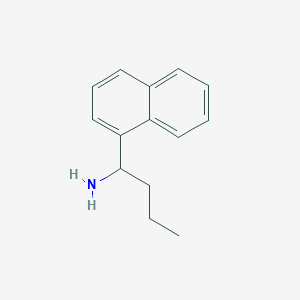
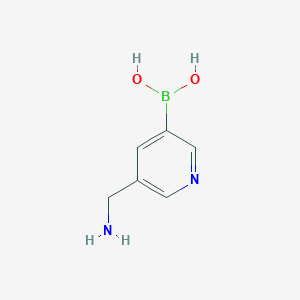

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
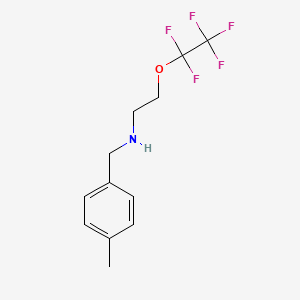
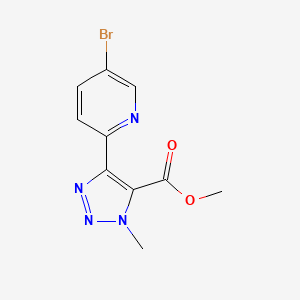
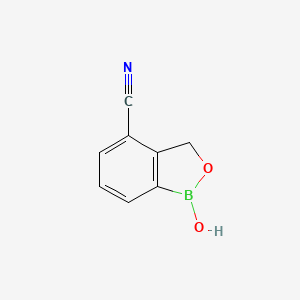
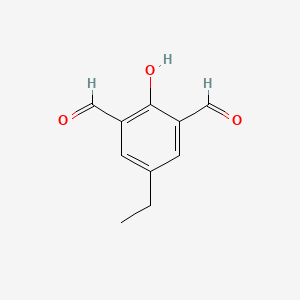

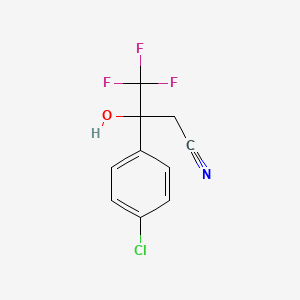
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)

